An In-depth Technical Guide to 4-Bromo-1,3-oxazole Hydrochloride: Properties, Synthesis, and Applications for the Research Scientist
An In-depth Technical Guide to 4-Bromo-1,3-oxazole Hydrochloride: Properties, Synthesis, and Applications for the Research Scientist
An authoritative guide for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and utility of the versatile heterocyclic building block, 4-Bromo-1,3-oxazole hydrochloride.
Introduction
The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its presence in numerous natural products and pharmacologically active compounds underscores its importance as a versatile building block in drug discovery.[2] The unique electronic and steric properties of the oxazole ring allow for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.[1][3]
This technical guide focuses on a key derivative, 4-Bromo-1,3-oxazole hydrochloride (CAS: 1955531-81-3). The introduction of a bromine atom at the C4 position provides a valuable handle for further synthetic elaboration, particularly through modern cross-coupling methodologies. As the hydrochloride salt, this compound often exhibits improved stability and handling characteristics compared to the free base. This guide will provide an in-depth exploration of its chemical properties, a detailed synthesis protocol, and an overview of its reactivity and potential applications, tailored for the senior application scientist and drug development professional.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-Bromo-1,3-oxazole hydrochloride is essential for its effective use in synthesis and drug discovery workflows.
| Property | Value | Source |
| CAS Number | 1955531-81-3 | [4] |
| Molecular Formula | C₃H₃BrClNO | [4] |
| Molecular Weight | 184.42 g/mol | [4] |
| Appearance | Off-white to white solid (predicted) | General knowledge |
| pKa (of free base) | 4.155 (predicted) | [5] |
| XLogP (of free base) | 1.437 (predicted) | [5] |
Solubility Profile
The solubility of 4-Bromo-1,3-oxazole hydrochloride is a key consideration for its use in various reaction conditions. While specific quantitative data is not widely published, a qualitative solubility profile can be inferred based on its structure. As a salt, it is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in aprotic polar solvents like DMSO and DMF is also likely to be significant. In nonpolar solvents such as hexanes and diethyl ether, its solubility is expected to be low. Experimental determination of solubility in a range of solvents is highly recommended for specific applications.
Stability
The stability of the oxazole ring is a crucial factor in its synthetic manipulation and in the developability of oxazole-containing drug candidates. Generally, oxazoles are more resistant to acidic conditions than furans but can undergo hydrolysis under concentrated acid conditions.[1] The stability of 4-Bromo-1,3-oxazole hydrochloride to hydrolysis, temperature, and light has not been extensively reported and should be evaluated on a case-by-case basis for long-term storage and reaction optimization.
Synthesis of 4-Bromo-1,3-oxazole Hydrochloride
The synthesis of 4-bromooxazoles can be achieved through various methods, with one of the most effective being the regiocontrolled lithiation of an oxazole precursor followed by quenching with an electrophilic bromine source. A documented method for the preparation of 4-bromooxazole hydrochloride provides a reliable pathway for obtaining this key intermediate.[6]
Experimental Protocol: Synthesis of 4-Bromo-1,3-oxazole Hydrochloride
This protocol is adapted from methodologies reported for the synthesis of bromooxazoles.
Step 1: Synthesis of 1,3-Oxazole
The parent 1,3-oxazole can be prepared via several established methods, such as the decarboxylation of oxazole-4-carboxylic acid.[7]
Step 2: Regioselective Bromination and Hydrochloride Salt Formation
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Materials:
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1,3-Oxazole
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n-Butyllithium (n-BuLi) in hexanes
-
N-Bromosuccinimide (NBS)
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Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (ethereal solution)
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Dry ice/acetone bath
-
Standard Schlenk line and syringe techniques
-
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 1,3-oxazole (1.0 equivalent) in anhydrous THF in a flame-dried Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
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Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation at the C4 position. The acidity of the oxazole ring protons decreases in the order C2 > C5 > C4, making regioselective lithiation at C4 challenging without specific directing groups, however, certain conditions can favor C4 lithiation.[1]
-
In a separate flask, prepare a solution of N-bromosuccinimide (1.2 equivalents) in anhydrous THF.
-
Slowly add the NBS solution to the lithiated oxazole solution at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
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Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature and extract the product with diethyl ether.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.
-
Purify the crude 4-bromo-1,3-oxazole by silica gel column chromatography.
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To form the hydrochloride salt, dissolve the purified 4-bromo-1,3-oxazole in anhydrous diethyl ether and add a stoichiometric amount of an ethereal solution of hydrochloric acid.
-
The resulting precipitate of 4-Bromo-1,3-oxazole hydrochloride can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
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Caption: Reactivity of the 4-Bromo-1,3-oxazole Scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The oxazole moiety is a key structural component in a wide array of compounds with diverse pharmacological activities. [2]The ability to functionalize the oxazole ring at the C4 position via the bromo derivative makes 4-Bromo-1,3-oxazole hydrochloride a valuable starting material for the synthesis of novel therapeutic agents.
While specific patents explicitly citing 4-Bromo-1,3-oxazole hydrochloride are not prevalent in the public domain, the strategic use of bromo-oxazoles in the synthesis of patented compounds is well-established. For instance, oxazole derivatives have been investigated as phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory diseases. [8]The synthesis of such compounds often involves the coupling of a functionalized oxazole core with other molecular fragments, a transformation for which a bromo-oxazole would be an ideal precursor.
The development of novel antibacterial, antifungal, and anticancer agents frequently utilizes the oxazole scaffold. [1][3]The ability to rapidly generate a library of 4-substituted oxazoles from a common bromo-intermediate is a powerful strategy in lead optimization campaigns.
Safety and Handling
4-Bromo-1,3-oxazole hydrochloride is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [9]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-1,3-oxazole hydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its key features include a reactive C-Br bond that allows for a wide range of synthetic transformations, and its hydrochloride salt form which may offer improved handling and stability. A thorough understanding of its physicochemical properties, a reliable synthetic protocol, and an appreciation of its reactivity are essential for its effective utilization in the laboratory. As the demand for novel heterocyclic compounds continues to grow, the importance of key intermediates like 4-Bromo-1,3-oxazole hydrochloride in the development of new medicines and materials is set to increase.
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